N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c15-11(5-6-14-20(16,17)10-2-3-10)9-1-4-12-13(7-9)19-8-18-12/h1,4,7,10-11,14-15H,2-3,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFUWHKHZVLJNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCC(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanesulfonamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.
Introduction of the Hydroxypropyl Group: The benzo[d][1,3]dioxole derivative can be reacted with an appropriate alkylating agent, such as 3-chloropropanol, in the presence of a base to introduce the hydroxypropyl group.
Cyclopropanesulfonamide Formation: The final step involves the reaction of the hydroxypropyl-benzo[d][1,3]dioxole intermediate with cyclopropanesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the hydroxypropyl chain can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The benzo[d][1,3]dioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropylcyclopropanesulfonamide.
Reduction: Formation of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-aminopropyl)cyclopropanesulfonamide.
Substitution: Formation of nitro or halogenated derivatives of the benzo[d][1,3]dioxole ring.
Scientific Research Applications
Anticancer Activity
Mechanism of Action
The compound exhibits significant anticancer properties through various mechanisms. It primarily targets cancer cells by causing cell cycle arrest at the S phase and inducing apoptosis. Studies have shown that it interacts with microtubules, affecting their assembly and stability, which is crucial for cancer cell proliferation. The compound has demonstrated potent growth inhibition against several cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM), with IC50 values ranging from 328 to 644 nM.
Case Studies
Research indicates that N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanesulfonamide inhibits angiogenesis, which is vital for tumor growth and metastasis. In vivo studies have shown a reduction in tumor size in animal models treated with this compound, suggesting its potential as a therapeutic agent in oncology.
Neuroprotective Effects
Biological Activity
The compound's structural features suggest potential neuroprotective effects. Related compounds have been studied for their ability to stabilize mitochondrial function and prevent apoptosis in neuronal cells. This is particularly relevant in neurodegenerative diseases such as Parkinson's disease, where protecting dopaminergic neurons from neurotoxic agents is critical.
Research Findings
Studies have demonstrated that derivatives of the compound exhibit neuroprotective activity by enhancing neuronal survival under stress conditions. The sulfonamide group enhances solubility and bioavailability, making it a promising candidate for further development in neuroprotective therapies .
Enzyme Inhibition
Enzyme Targets
Recent research has focused on the enzyme inhibitory potential of sulfonamides similar to this compound. These compounds have been evaluated for their ability to inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in treating conditions like Type 2 diabetes mellitus and Alzheimer’s disease .
Case Studies
In vitro studies have shown that the compound can effectively inhibit these enzymes, suggesting its potential role in developing therapeutic agents for metabolic disorders and neurodegenerative diseases. The structure-activity relationship indicates that modifications to the sulfonamide group can enhance inhibitory activity against these enzymes .
Summary Table of Applications
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Anticancer Activity | Induces apoptosis; inhibits microtubule assembly | Significant growth inhibition in various cancer cell lines |
| Neuroprotection | Stabilizes mitochondrial function; prevents apoptosis | Protects dopaminergic neurons in models of neurodegeneration |
| Enzyme Inhibition | Inhibits α-glucosidase and acetylcholinesterase | Potential therapeutic agent for diabetes and Alzheimer's |
Mechanism of Action
The mechanism by which N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanesulfonamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzo[d][1,3]dioxole moiety could play a key role in these interactions due to its aromatic nature and potential for hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
3-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropylamine: Similar structure but lacks the cyclopropanesulfonamide group.
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzamide: Similar structure but with a benzamide group instead of cyclopropanesulfonamide.
Uniqueness
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanesulfonamide is unique due to the combination of the benzo[d][1,3]dioxole moiety with the cyclopropanesulfonamide group. This unique structure may confer
Biological Activity
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a cyclopropanesulfonamide backbone with a benzo[d][1,3]dioxole moiety and a hydroxypropyl side chain. This unique structure may contribute to its biological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzo[d][1,3]dioxole have been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Table 1: Summary of Anticancer Activities
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | Breast Cancer | Apoptosis induction | |
| Compound B | Lung Cancer | Cell cycle arrest | |
| This compound | Various | Not fully elucidated |
Anti-inflammatory Properties
This compound has also been evaluated for anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes like COX-2, which play critical roles in inflammation.
Case Study:
In a controlled study involving animal models of inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to the control group. This suggests its potential utility in treating inflammatory diseases.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific cellular pathways involved in apoptosis and inflammation.
- Apoptosis Pathway : The compound may activate caspases and other proteins involved in programmed cell death.
- NF-kB Pathway : Inhibition of the NF-kB signaling pathway could lead to reduced expression of inflammatory mediators.
Research Findings
Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of sulfonamide derivatives. For instance, modifications to the hydroxypropyl group or variations in the sulfonamide moiety may yield compounds with improved efficacy against specific targets.
Table 2: Structural Variations and Their Biological Activities
Q & A
Basic: What are the critical steps in synthesizing N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanesulfonamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Formation of the hydroxypropyl-benzo[d][1,3]dioxole intermediate via nucleophilic substitution or condensation reactions under controlled pH and temperature (e.g., reflux in ethanol or DMSO at 60–80°C) .
Introduction of the cyclopropanesulfonamide group using sulfonyl chloride derivatives. This step requires anhydrous conditions and catalysts like pyridine to neutralize HCl byproducts .
Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity. Reaction progress is monitored by TLC and confirmed via H NMR .
Key Challenges:
- Avoiding hydrolysis of the sulfonamide group during acidic/basic conditions.
- Optimizing solvent polarity to prevent cyclopropane ring strain-induced side reactions .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
A combination of spectroscopic and chromatographic techniques is essential:
- H/C NMR : Assign peaks for the benzo[d][1,3]dioxole aromatic protons (δ 6.7–6.9 ppm), hydroxypropyl -OH (δ 2.1–2.3 ppm), and cyclopropane protons (δ 1.1–1.3 ppm) .
- IR Spectroscopy : Confirm sulfonamide S=O stretching (1350–1300 cm) and hydroxyl O-H (3400–3200 cm) .
- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., CHNOS) and isotopic patterns .
- HPLC : Assess purity (>98%) using a C18 column and UV detection at 254 nm .
Advanced: How can discrepancies between in vitro and in vivo bioactivity data be addressed?
Methodological Answer:
Contradictions often arise from pharmacokinetic factors:
Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation of the cyclopropane ring) .
Plasma Protein Binding : Measure via equilibrium dialysis; high binding (>90%) may reduce free drug concentration in vivo .
Tissue Distribution Studies : Radiolabel the compound (e.g., C) to track accumulation in target organs vs. plasma .
Case Example:
If in vitro IC is 10 nM but in vivo efficacy is poor, consider prodrug strategies to enhance bioavailability or adjust dosing intervals .
Advanced: What strategies improve selectivity for bacterial dihydropteroate synthase (DHPS) over human carbonic anhydrase?
Methodological Answer:
Molecular Docking : Model interactions between the sulfonamide group and DHPS’s p-aminobenzoic acid (PABA) binding site. Prioritize compounds with hydrogen bonds to Arg and hydrophobic contacts with Phe .
Structure-Activity Relationship (SAR) :
- Replace cyclopropane with bulkier groups (e.g., tert-butyl) to sterically hinder human enzyme binding .
- Introduce electron-withdrawing substituents (e.g., -Cl) on the benzo[d][1,3]dioxole to enhance DHPS affinity .
Enzyme Inhibition Assays : Test against purified DHPS and carbonic anhydrase isoforms (CA-II, CA-IX) to quantify selectivity ratios .
Basic: What preliminary biological assays are recommended for therapeutic profiling?
Methodological Answer:
- Antimicrobial Screening : Minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to determine IC values .
- Enzyme Inhibition : Fluorometric assays for DHPS activity (NADH-coupled) at varying compound concentrations .
Data Interpretation:
Advanced: How does the cyclopropane moiety influence pharmacokinetics?
Methodological Answer:
- Metabolic Stability : Cyclopropane’s ring strain increases susceptibility to CYP450 oxidation, reducing half-life. Use deuterium labeling at reactive sites to slow metabolism .
- Solubility : The hydrophobic cyclopropane lowers aqueous solubility (logP ~2.5). Introduce polar groups (e.g., -OH) on the propyl chain to improve solubility without compromising target binding .
- Permeability : Caco-2 assays show moderate permeability (P ~5 × 10 cm/s), suggesting limited oral bioavailability. Nanoformulation (e.g., liposomes) may enhance absorption .
Advanced: How to resolve conflicting cytotoxicity data across cell lines?
Methodological Answer:
Mechanistic Studies :
- Perform flow cytometry to assess apoptosis vs. necrosis.
- Measure caspase-3/7 activation to confirm apoptotic pathways .
Genomic Profiling : RNA-seq to identify overexpression of efflux pumps (e.g., P-gp) in resistant cell lines .
Chelation Effects : Test metal ion depletion (e.g., Fe) in culture media, which may alter compound reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
